c-Met Kinase Inhibition: Low Nanomolar Potency Versus Close Structural Analogs
6-(2-Methoxyphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one inhibits c-Met tyrosine kinase with an IC₅₀ of 9 nM in an enzymatic assay using recombinant GST-tagged human c-Met N-terminal domain [1]. This potency places the compound within the same nanomolar range as the optimized clinical candidate MSC2156119 (compound 22, IC₅₀ = 0.6 nM), and represents approximately 3.3-fold higher potency than the early lead compound from the same pyridazinone optimization series (IC₅₀ = 30 nM in IVKA assay) [2]. In contrast, structurally distinct 2-(2-(quinolin-6-yl)ethyl)pyridazin-3(2H)-one derivatives such as D6808 achieve IC₅₀ values of 2.9 nM (enzymatic) and 0.7 nM (cellular, MET-amplified Hs746T cells) but employ a macrocyclic architecture with substantially different physicochemical and synthetic accessibility profiles [3].
| Evidence Dimension | c-Met enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 9 nM (GST-tagged human recombinant c-Met N-terminal domain, Hi5 insect cells, liquid scintillation counting, 60 min incubation) [1] |
| Comparator Or Baseline | Early pyridazinone lead: IC₅₀ = 30 nM (c-Met IVKA assay) [2]; Optimized pyridazinone MSC2156119 (cmpd 22): IC₅₀ = 0.6 nM [2]; Macrocyclic pyridazinone D6808: IC₅₀ = 2.9 nM [3] |
| Quantified Difference | 3.3-fold more potent than early pyridazinone lead (9 nM vs 30 nM); approximately 15-fold less potent than most optimized clinical candidate MSC2156119; approximately 3.1-fold less potent than D6808 |
| Conditions | Enzymatic assay; GST-tagged human recombinant c-Met N-terminal domain expressed in Hi5 insect cells; 60 min incubation; detection by liquid scintillation counting |
Why This Matters
The 9 nM c-Met IC₅₀ establishes this compound as a validated low-nanomolar c-Met inhibitor within the pyridazinone class, supporting procurement for kinase selectivity profiling or as a reference inhibitor in cancer signaling studies where the specific 2-methoxyphenyl/4-pyridylmethyl substitution pattern is of SAR interest.
- [1] BindingDB Entry. Monomer ID 50317756, Target: Hepatocyte growth factor receptor (c-Met), IC₅₀ = 9 nM. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp (accessed 2026-04-29). View Source
- [2] Dorsch, D.; Schadt, O.; Stieber, F.; Meyring, M.; Grädler, U.; Bladt, F.; Friese-Hamim, M.; Knühl, C.; Pehl, U.; Blaukat, A. Abstract #2009: Identification and optimization of Pyridazinones as potent and exquisitely selective c-met kinase inhibitors. Cancer Res. 2009, 69 (9_Supplement), 2009. View Source
- [3] Lin, Q.; Wang, Y.; Zhang, X.; et al. Discovery of D6808, a Highly Selective and Potent Macrocyclic c-Met Inhibitor for Gastric Cancer Harboring MET Gene Alteration Treatment. J. Med. Chem. 2022, 65, 7894–7908. View Source
